molecular formula C21H20BrN3O4S B2937559 8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile CAS No. 897831-42-4

8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B2937559
CAS No.: 897831-42-4
M. Wt: 490.37
InChI Key: YOYUBJDJTJJNPU-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,1-b][1,3,5]thiadiazine core, a bicyclic system fused with a thiadiazine ring. Key substituents include:

  • 8-position: A 3-bromo-5-ethoxy-4-hydroxyphenyl group, contributing electron-withdrawing (Br) and electron-donating (ethoxy, hydroxyl) effects.
  • 9-position: A carbonitrile group, enhancing polarity and influencing binding interactions.
  • 6-position: A ketone, critical for hydrogen bonding and structural rigidity.

This structure is designed for bioactivity, likely targeting inflammatory pathways, as suggested by related derivatives in .

Properties

IUPAC Name

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O4S/c1-2-28-18-7-13(6-17(22)20(18)27)15-8-19(26)25-11-24(10-14-4-3-5-29-14)12-30-21(25)16(15)9-23/h3-7,15,27H,2,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYUBJDJTJJNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Pyrido[2,1-b][1,3,5]thiadiazine Family
Compound Name Substituents (Position) Key Features Biological Activity
Target Compound 8: 3-Br-5-OEt-4-OH-Ph; 3: Furan-CH2 Bromo enhances lipophilicity; ethoxy/hydroxy improve solubility. Furan may increase metabolic lability. Anti-inflammatory (predicted)
Compound III () 8: 2-MeO-Ph; 3: 3-Cl-4-Me-Ph Chloro and methyl groups enhance stability; methoxy improves solubility. High anti-inflammatory, non-hematotoxic
Compound V () 8: 4-OEt-3-MeO-Ph; 3: 4-Cl-Ph Ethoxy/methoxy balance polarity; chloro increases electron-withdrawing effects. Non-hematotoxic, anti-inflammatory

Key Structural Differences :

  • Target vs. III/V : Bromo vs. chloro substituents (higher atomic radius and polarizability in Br may enhance binding affinity). Furan vs. phenyl groups (furan’s lower aromaticity may reduce π-π stacking but improve metabolic clearance).
Heterocyclic Analogues with Shared Motifs
Compound Class (Evidence) Core Structure Functional Groups Melting Point (°C) Key Findings
Pyranothiadiazolopyrimidines (7) Pyrano[2,3-d]thiadiazolo[3,2-a]pyrimidine CF3, NO2, OMe on aryl groups; carbonitrile 256–281 High yields (63–88%); stable under acidic conditions
Benzo-thiazolopyridines (8) Benzo[4',5']thiazolo[3',2':1,6]pyrido-pyrimidine 4-Cl-Ph; thioxo group Not reported Moderate solubility in DMSO; used in kinase inhibition studies
Thiazolo[3,2-c]pyrimidines (15) Thiazolo[3,2-c]pyrimidine 3-Br-benzyl; methoxy-pyridinyl amide Not reported Amide group enhances protease resistance

Functional Group Impact :

  • Carbonitrile (Target vs. Pyranothiadiazolopyrimidines): Both exhibit strong IR peaks ~2200 cm⁻¹, confirming presence. Carbonitrile improves binding to hydrophobic pockets.
  • Furan (Target) vs. Thiophene () : Furan’s oxygen vs. thiophene’s sulfur alters electron density; furan may reduce toxicity compared to sulfur-containing analogues.
Physical and Spectroscopic Properties
Property Target Compound (Predicted) Comparable Compound ()
Melting Point ~250–270°C (estimated) 256–281°C (pyranothiadiazolopyrimidines)
IR (C≡N) 2230 cm⁻¹ 2215–2240 cm⁻¹
¹H NMR (Furan) δ 6.2–7.4 (H2, H3, H5 of furan) δ 6.8–7.2 (furan protons in )

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